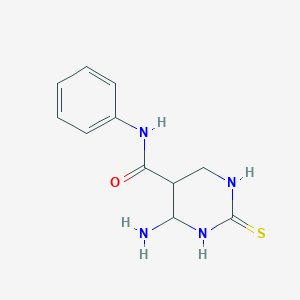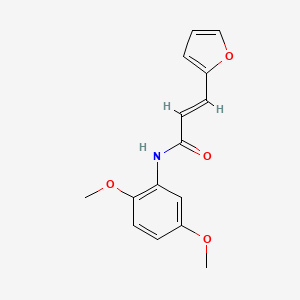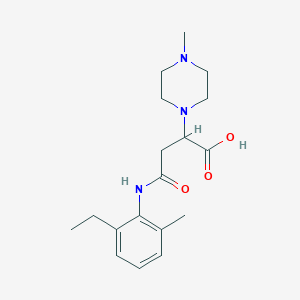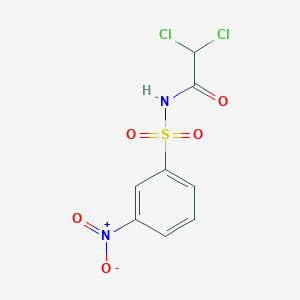![molecular formula C15H12N6S2 B2958126 2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole CAS No. 1203266-87-8](/img/structure/B2958126.png)
2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . In this case, the compound contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of similar compounds, such as triazoles, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . These compounds are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as 1,3,4-thiadiazoles, involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole is part of a broader class of chemicals involved in various synthetic and characterization efforts within chemical research. It is related to compounds synthesized for exploring their biological activities, such as antibacterial and insecticidal effects. For instance, studies on similar molecules, including triazolothiadiazines and triazolothiadiazoles with chloropyridinyl methyl moieties, have been conducted to evaluate their biological activities (Holla et al., 2006). These compounds are characterized using various analytical techniques such as IR, NMR, and mass spectral data to determine their structure and potential biological functionalities.
Biological Activities
Research into similar triazolo and thiadiazole derivatives has shown a range of biological activities, which could offer insights into the applications of the specific compound . Compounds with triazolo[1,5-a]pyridinyl and thiadiazole moieties have been evaluated for their insecticidal and antimicrobial properties. For example, novel heterocycles incorporating a thiadiazole moiety have been assessed for their effectiveness against pests like the cotton leafworm (Fadda et al., 2017). These studies contribute to the development of new agrochemicals and pharmaceuticals by providing insights into the structural attributes conducive to biological activity.
Antioxidant and Anticancer Properties
A particular interest has been shown in triazolo-thiadiazoles for their antioxidant and anticancer activities. Investigations into similar molecules have revealed their potential in inhibiting the growth of cancer cells, such as hepatocellular carcinoma cells, and their capability as antioxidants (Sunil et al., 2010). These findings are crucial for the development of new therapeutic agents, highlighting the significance of structural modifications in enhancing biological effectiveness.
Antimicrobial Activity
The antimicrobial activity of compounds containing pyridinyl and thiazole moieties has been extensively studied. Research indicates that these compounds possess significant antibacterial and antifungal properties, making them candidates for the development of new antimicrobial agents (Singh et al., 2010). This area of study is particularly relevant in the context of rising antibiotic resistance, underscoring the need for novel compounds with effective antimicrobial activities.
Mecanismo De Acción
While the specific mechanism of action for “2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole” is not available, similar compounds with a triazole nucleus show versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
Direcciones Futuras
The future directions for “2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole” and similar compounds could involve the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is a continuous “race” between scientists developing novel medicines .
Propiedades
IUPAC Name |
2-methyl-4-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanylmethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S2/c1-10-17-12(8-22-10)9-23-15-19-18-14-5-4-13(20-21(14)15)11-3-2-6-16-7-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGQEQYHUVLRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2958043.png)

![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)naphthalen-2-amine](/img/structure/B2958045.png)


![2-(4-Bromo-benzoylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B2958055.png)
![2-Chloro-1-[5-(4-methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B2958057.png)
![3-[Amino(dideuterio)methyl]-4-chloroaniline](/img/structure/B2958058.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid](/img/structure/B2958059.png)
![2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2958060.png)
![N-((1-(2-(isopropyl(phenyl)amino)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylfuran-2-carboxamide](/img/structure/B2958061.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propanoate](/img/structure/B2958062.png)

